molecular formula C26H28FN5O B2935726 (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone CAS No. 1203053-19-3

(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone

Numéro de catalogue: B2935726
Numéro CAS: 1203053-19-3
Poids moléculaire: 445.542
Clé InChI: ORZMFQJLTGRLCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C26H28FN5O and its molecular weight is 445.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of nucleoside transport inhibition. This article explores the compound's biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and implications for therapeutic applications.

This compound functions primarily as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , which are crucial for the regulation of nucleotide synthesis and adenosine function. Recent studies have indicated that derivatives of this compound, particularly FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), exhibit selective inhibition toward ENT2 over ENT1. This selectivity is significant as it may lead to reduced side effects compared to non-selective inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperazine and pyridazine moieties impact the inhibitory potency and selectivity against ENTs. For example, replacing naphthalene with a benzene moiety in certain analogues resulted in a loss of inhibitory activity against both ENT1 and ENT2. Conversely, adding halogen substituents to the fluorophenyl moiety was found essential for maintaining inhibitory effects .

Key Findings from SAR Studies:

CompoundModificationENT1 SelectivityENT2 SelectivityInhibition Type
FPMINTNaphthaleneModerateHighNon-competitive
Compound 3cBenzeneAbolishedAbolished-
Compound 3dChlorinated BenzeneRestored ENT1 activityNo effect on ENT2Non-competitive

Biological Evaluation

In vitro assays using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 have demonstrated that the most potent analogue, Compound 3c , exhibited a significant decrease in the maximum velocity (VmaxV_{max}) of uridine uptake without affecting the Michaelis constant (KmK_m). This suggests a non-competitive inhibition mechanism .

Cytotoxicity Studies

The cytotoxic effects of various derivatives were also assessed using L929 fibroblast cells. Notably, some compounds exhibited no cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Case Studies

Recent research has highlighted the potential of these piperazine derivatives in treating conditions associated with aberrant nucleotide metabolism, such as certain cancers and viral infections. For instance, studies have shown that FPMINT analogues can selectively inhibit nucleoside transporters involved in cancer cell proliferation while sparing normal cells .

Propriétés

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O/c27-22-10-4-5-11-24(22)30-15-17-31(18-16-30)26(33)21-9-6-14-32(19-21)25-13-12-23(28-29-25)20-7-2-1-3-8-20/h1-5,7-8,10-13,21H,6,9,14-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZMFQJLTGRLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.